molecular formula C9H14O2 B8725210 Bicyclo(2.2.1)hept-1-yl acetate CAS No. 93980-80-4

Bicyclo(2.2.1)hept-1-yl acetate

Cat. No. B8725210
Key on ui cas rn: 93980-80-4
M. Wt: 154.21 g/mol
InChI Key: RVIORAABVUOPRE-UHFFFAOYSA-N
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Patent
US04448983

Procedure details

To illustrate reaction of a cycloolefin in the process, a mixture of norbornene (bicyclo [2.2.1]-2-heptene) and acetic acid was reacted over HZSM-12 zeolite. The reaction was carried out on a steam bath at about 100° C. for 5.5 hours. The addition product, norbornyl acetate, was formed in about 95% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]=[CH:2]2.[C:8]([OH:11])(=[O:10])[CH3:9]>>[C:8]([O:11][C:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][CH2:2]2)(=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C=CC(CC1)C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction of a cycloolefin in the process

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
C(C)(=O)OC12CCC(CC1)C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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